3-(5-Methyl-2-furyl)butanal

Description

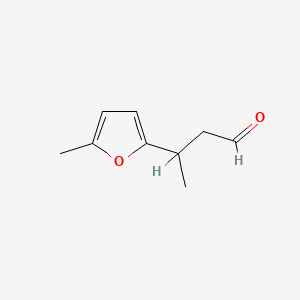

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(5-6-10)9-4-3-8(2)11-9/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSVNSCDOZSUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865607 | |

| Record name | 3-(5-Methyl-2-furyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Vegetable, fruity aroma | |

| Record name | 3-(5-Methyl-2-furyl)-butanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1491/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

93.00 to 94.00 °C. @ 14.00 mm Hg | |

| Record name | 3-(5-Methyl-2-furanyl)butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Soluble in oils, Soluble (in ethanol) | |

| Record name | 3-(5-Methyl-2-furyl)-butanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1491/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.006-1.012 | |

| Record name | 3-(5-Methyl-2-furyl)-butanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1491/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

31704-80-0 | |

| Record name | β,5-Dimethyl-2-furanpropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31704-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Methyl-2-furyl)butanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031704800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanpropanal, .beta.,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(5-Methyl-2-furyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β,5-dimethylfuran-2-propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(5-METHYL-2-FURYL)BUTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMR4SK847T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(5-Methyl-2-furanyl)butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(5-Methyl-2-furyl)butanal

Introduction

3-(5-Methyl-2-furyl)butanal, a substituted furan aldehyde, is a molecule of interest in the fields of flavor chemistry and as a potential scaffold in medicinal chemistry. Its characteristic green, fruity, and fatty aroma has led to its use as a flavoring agent in various food products.[1][2] However, for researchers and drug development professionals, the furan moiety presents a unique combination of chemical reactivity and metabolic considerations that warrant a deeper technical understanding.

This guide provides a comprehensive overview of the chemical properties of this compound, moving beyond basic data to explore its synthesis, spectroscopic signature, chemical reactivity, and critical toxicological implications. The insights provided herein are intended to support informed decision-making in research and development applications.

Molecular Identity and Physicochemical Properties

A clear definition of the molecule's fundamental properties is the cornerstone of any scientific investigation.

Chemical Structure and Identifiers

-

IUPAC Name: 3-(5-methylfuran-2-yl)butanal[3]

-

CAS Number: 31704-80-0[1]

-

Molecular Formula: C₉H₁₂O₂

-

Molecular Weight: 152.19 g/mol [3]

-

SMILES: CC1=CC=C(O1)C(C)CC=O[3]

-

InChI: InChI=1S/C9H12O2/c1-7(5-6-10)9-4-3-8(2)11-9/h3-4,6-7H,5H2,1-2H3[3]

Physicochemical Data

The physical properties of this compound are summarized in the table below. These data are critical for its handling, formulation, and purification.

| Property | Value | Source(s) |

| Physical Form | Colorless liquid | [3] |

| Odor/Flavor Profile | Green, vegetable, fruity with fatty, watermelon, and cucumber nuances | [1][2] |

| Boiling Point | 93-94 °C at 14 mmHg | [1][3] |

| Density | 1.009 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.472 | [1] |

| Solubility | Insoluble in water; Soluble in ethanol and oils | [3] |

| Flash Point | 57.78 °C (136 °F) | [2] |

| LogP (o/w) | ~2.0 (estimated) | [2] |

Synthesis and Spectroscopic Characterization

While this compound is commercially available, understanding its synthesis and analytical characterization is fundamental for purity assessment and the development of derivatives.

Proposed Synthesis Pathway

A plausible and efficient synthesis route for this compound involves a two-step process starting from 2-methylfuran and crotonaldehyde, an α,β-unsaturated aldehyde. This approach is based on the known reactivity of electron-rich furans towards electrophiles.

Step 1: Friedel-Crafts Alkylation. 2-Methylfuran undergoes a Friedel-Crafts-type alkylation with crotonaldehyde under mild acidic conditions. The reaction proceeds via electrophilic attack at the C5 position of the furan ring, the most nucleophilic site, by the protonated aldehyde.

Step 2: Selective Reduction. The resulting α,β-unsaturated aldehyde is then selectively reduced at the carbon-carbon double bond to yield the target saturated aldehyde. This can be achieved using catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) or through transfer hydrogenation to avoid over-reduction of the aldehyde functionality.

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Profile (Theoretical)

Definitive structural elucidation relies on spectroscopic analysis. While detailed experimental spectra are not widely published, a theoretical profile can be predicted based on the known chemical structure.

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.7 - 9.8 | Triplet (t) |

| Furan (H3) | ~6.0 | Doublet (d) |

| Furan (H4) | ~5.9 | Doublet (d) |

| Methine (-CH-) | 3.1 - 3.3 | Sextet |

| Methylene (-CH₂-) | 2.7 - 2.9 | Multiplet |

| Furan Methyl (-CH₃) | ~2.3 | Singlet (s) |

| Butanal Methyl (-CH₃) | 1.2 - 1.4 | Doublet (d) |

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would complement the proton data, confirming the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 200 - 203 |

| Furan C5 (quaternary) | 150 - 152 |

| Furan C2 (quaternary) | 153 - 155 |

| Furan C3 | 108 - 110 |

| Furan C4 | 105 - 107 |

| Methylene (-CH₂-) | 45 - 48 |

| Methine (-CH-) | 30 - 33 |

| Furan Methyl (-CH₃) | 12 - 14 |

| Butanal Methyl (-CH₃) | 19 - 21 |

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would include cleavage alpha to the aldehyde and furan ring, as well as rearrangements characteristic of furan compounds. A prominent fragment would be expected at m/z = 95, corresponding to the loss of the butanal side chain.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay between the furan ring and the aldehyde functional group.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, it is less aromatic than benzene and can undergo reactions that disrupt its aromaticity, such as Diels-Alder reactions. The ring is sensitive to strong acids, which can lead to polymerization and ring-opening. This acid sensitivity necessitates the use of mild catalysts during synthesis, such as phosphoric acid instead of aluminum chloride for Friedel-Crafts reactions.

Reactivity of the Aldehyde Group

The aldehyde group is a primary site for nucleophilic addition reactions. It can be readily:

-

Oxidized to the corresponding carboxylic acid, 3-(5-methyl-2-furyl)butanoic acid.

-

Reduced to the primary alcohol, 3-(5-methyl-2-furyl)butan-1-ol.

-

Undergo condensation reactions , such as the Knoevenagel or aldol condensations, with suitable nucleophiles.

Stability and Storage

This compound is reported to be air-sensitive. This is likely due to the propensity of the aldehyde group to oxidize to a carboxylic acid and potential polymerization of the furan ring initiated by oxidative processes. For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.

Toxicology and Metabolic Fate: A Critical Consideration

For any furan-containing compound intended for applications in drug development, a thorough understanding of its metabolic fate and potential toxicity is paramount. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has expressed toxicological concerns regarding furan-related flavoring agents.[3]

Metabolic Activation Pathway

The primary toxicological concern with furan derivatives stems from their metabolic activation by cytochrome P450 enzymes in the liver.[4][5] This process is believed to proceed via epoxidation of the furan ring, followed by ring-opening to form a highly reactive and cytotoxic cis-2-ene-1,4-dicarbonyl intermediate (in this case, a substituted dialdehyde).[4]

Caption: Metabolic activation pathway of furan derivatives leading to toxicity.

This reactive metabolite can form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage, hepatotoxicity, and potentially carcinogenicity.[4][5] While this pathway has been established for furan itself, the influence of substituents on the furan ring on the rate and extent of this activation is an area of active research. The presence of both an electron-donating methyl group and an electron-withdrawing butanal side chain on the furan ring of the title compound likely modulates its metabolic profile.

Analytical Methodologies

Robust analytical methods are required for quality control, stability testing, and quantification in biological matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice for analyzing volatile and semi-volatile furan derivatives.

Recommended Analytical Protocol: GC-MS

A standard protocol for the analysis of this compound would involve the following:

-

Sample Preparation: For liquid samples (e.g., beverages, reaction mixtures), a headspace solid-phase microextraction (HS-SPME) technique is highly effective for extracting and concentrating the analyte. For solid matrices, solvent extraction followed by dilution would be appropriate.

-

Gas Chromatography (GC):

-

Column: A mid-polarity column, such as a DB-5ms or HP-5MS (5% phenyl-methylpolysiloxane), provides good resolution for furan derivatives.

-

Injector: Split/splitless injection is suitable, with the split ratio adjusted based on the sample concentration.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C) will ensure good separation from other volatile components.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Can be performed in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis, monitoring the molecular ion (m/z 152) and key fragment ions.

-

Biological Activity Context

While specific biological studies on this compound are limited in publicly accessible literature, the furan scaffold is a well-known pharmacophore present in numerous bioactive compounds. Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including:

-

Antiviral: Some furan-based compounds inhibit the replication of viruses such as HIV and influenza.

-

Antibacterial and Antifungal: The furan ring is a core component of drugs like nitrofurantoin, used to treat bacterial infections.

-

Anti-inflammatory: Certain furan derivatives can inhibit enzymes involved in the inflammatory cascade.

The initial report of potential antiviral activity for this compound positions it as a molecule that may warrant further investigation. However, any potential therapeutic benefit must be carefully weighed against the toxicological concerns associated with the metabolic activation of the furan ring.

Conclusion

This compound is a molecule with a dual identity. In the flavor industry, its organoleptic properties are highly valued. For the scientific and drug development community, it represents a substituted furan scaffold with interesting chemical reactivity but significant toxicological liabilities that must be addressed. Its synthesis is achievable through standard organic chemistry reactions, and its analysis is well-suited to GC-MS techniques. The critical takeaway for researchers is the mechanism of metabolic activation, which is a key determinant of the safety profile for any furan-containing development candidate. Future research should focus on quantifying the metabolic stability of this compound and its derivatives to better assess its potential risks and benefits.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, antiretroviral and antioxidant evaluation of a series of new benzo[b]furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. Furan derivative: Significance and symbolism [wisdomlib.org]

A Technical Guide to the Structural Elucidation of 3-(5-Methyl-2-furyl)butanal

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 3-(5-Methyl-2-furyl)butanal (CAS No. 31704-80-0). Moving beyond a simple recitation of data, this document details the strategic application of modern analytical techniques, emphasizing the logical progression from foundational data to definitive structural confirmation. We will explore the integrated use of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is framed within a self-validating workflow, designed to provide researchers and drug development professionals with a practical framework for characterizing complex small molecules. The causality behind experimental choices is highlighted, ensuring that each piece of spectral data contributes logically to the final structural assignment.

Introduction: The Analytical Challenge

This compound, also known by its IUPAC name 3-(5-methylfuran-2-yl)butanal, is a flavoring agent noted for its green, fruity, and fatty nuances.[1][2][3] As with any biologically active or commercially utilized organic molecule, unambiguous confirmation of its chemical structure is a prerequisite for safety, efficacy, and quality control. The molecule comprises a substituted furan ring and an aldehyde-containing aliphatic side chain, presenting a classic yet engaging challenge for structural analysis.

This guide eschews a rigid template in favor of a logical, problem-solving narrative. Our approach is systematic: we first determine the molecular formula, then identify the constituent functional groups, and finally, assemble the molecular puzzle piece by piece by establishing atom-to-atom connectivity.

The Elucidation Workflow: A Strategic Overview

The structural determination of an unknown compound is a sequential process where each step builds upon the last. Our strategy is designed to maximize information and confidence at each stage before proceeding to the next.

Caption: Overall workflow for structure elucidation.

Phase 1: Foundational Analysis via Mass Spectrometry

Expertise & Experience: The logical first step in analyzing any pure unknown is to determine its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing the fundamental "building blocks" of the molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 100 ppm solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample solution into a GC-MS system equipped with a standard non-polar column (e.g., HP-5MS).

-

GC Conditions: Use a temperature program starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C and holding for 5 minutes.

-

MS Conditions: Acquire data in Electron Ionization (EI) mode at 70 eV. Set the mass analyzer to scan a range of m/z 40-300. For HRMS, an Orbitrap or TOF analyzer is used to achieve mass accuracy within 5 ppm.

Data Presentation & Interpretation

The primary objectives are to find the molecular ion peak (M⁺•) and establish the elemental formula.

| Feature | Expected Value | Interpretation |

| Molecular Formula | C₉H₁₂O₂ | Derived from HRMS data.[2] |

| Monoisotopic Mass | 152.08373 g/mol | The exact mass of the most abundant isotopes.[2] |

| Molecular Ion (M⁺•) | m/z 152 | Corresponds to the molecular weight. |

| Key Fragments | m/z 123, 95, 81 | Result from characteristic fragmentation patterns like α-cleavage.[4][5] |

Trustworthiness: The high mass accuracy from HRMS provides strong confidence in the proposed formula, C₉H₁₂O₂. From this, we calculate the Degree of Unsaturation (DBE) :

DBE = C - (H/2) + (N/2) + 1 = 9 - (12/2) + 1 = 4

This value is critical. It tells us the total number of rings and/or double/triple bonds in the molecule. This becomes a self-validating check for our final proposed structure.

Phase 2: Functional Group Identification via FTIR Spectroscopy

Expertise & Experience: With the molecular formula established, we use FTIR spectroscopy to identify the specific functional groups present. This technique probes the vibrational frequencies of bonds, providing a "fingerprint" of the molecule's components. The DBE of 4 strongly suggests the presence of unsaturation, possibly from carbonyls and/or aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place one drop of neat liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Presentation & Interpretation

The spectrum is analyzed for characteristic absorption bands that correspond to specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication |

| ~2960, ~2870 | Medium-Strong | C(sp³)-H Stretch | Confirms aliphatic (non-aromatic) C-H bonds. |

| ~2820, ~2720 | Medium (often two distinct peaks) | Aldehydic C-H Stretch | Diagnostic evidence for an aldehyde. [4] |

| ~1725 | Strong | C=O Stretch | Confirms a carbonyl group, consistent with an aldehyde.[5] |

| ~1560, ~1510 | Medium | C=C Stretch in Furan Ring | Suggests a furan or other aromatic-like ring.[6] |

| ~1020 | Strong | C-O-C Stretch in Furan Ring | Further evidence for the furan ring structure.[6] |

| ~790 | Strong | =C-H Out-of-Plane Bend | Suggests a 2,5-disubstituted furan ring.[6] |

Trustworthiness: The FTIR data strongly corroborates our initial hypothesis. The distinct aldehyde C-H and C=O stretches, combined with characteristic furan ring vibrations, account for one C=O double bond and the furan ring system (one ring, two C=C double bonds). This perfectly matches the calculated DBE of 4.

Phase 3: Definitive Connectivity via NMR Spectroscopy

Expertise & Experience: NMR is the cornerstone of structure elucidation, providing detailed information about the carbon skeleton and how protons and carbons are connected. We will use a suite of experiments to assemble the final structure with atomic precision.[7][8]

¹H NMR: Proton Environment Mapping

This experiment identifies all unique proton environments, their integration (number of protons), and their neighboring protons through spin-spin splitting.

Protocol: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard. Acquire the spectrum on a 400 MHz or higher spectrometer.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | Triplet (t) | 1H | Aldehydic proton (-H CO) |

| ~6.0 | Doublet (d) | 1H | Furan H-3 |

| ~5.9 | Doublet (d) | 1H | Furan H-4 |

| ~3.1 | Sextet-like | 1H | Methine proton (-H C(CH₃)CH₂-) |

| ~2.6 | Multiplet (m) | 2H | Methylene protons (-CHH₂ CHO) |

| ~2.2 | Singlet (s) | 3H | Furan methyl (-CH₃ ) |

| ~1.2 | Doublet (d) | 3H | Butanal methyl (-CH(CH₃ )-) |

¹³C NMR: Carbon Skeleton Visualization

This experiment identifies all unique carbon environments.

Protocol: Using the same sample, acquire a proton-decoupled ¹³C spectrum.

| Predicted δ (ppm) | Carbon Type | Assignment |

| ~202 | C=O | Aldehyde Carbonyl |

| ~152 | C (quat) | Furan C-5 (with methyl) |

| ~151 | C (quat) | Furan C-2 (with side chain) |

| ~108 | CH | Furan C-3 |

| ~106 | CH | Furan C-4 |

| ~42 | CH₂ | Methylene Carbon (-C H₂CHO) |

| ~35 | CH | Methine Carbon (-C H(CH₃)-) |

| ~20 | CH₃ | Butanal Methyl Carbon |

| ~13 | CH₃ | Furan Methyl Carbon |

2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are essential for establishing the final connectivity, acting as a self-validating system to confirm the structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically on adjacent carbons). It is invaluable for tracing out the aliphatic chain.

Caption: Expected COSY correlations in the butanal side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This is how we definitively link the butanal side chain to the furan ring.

Caption: Key expected HMBC correlations confirming connectivity.

Trustworthiness & Final Confirmation: The HMBC spectrum provides the final, unambiguous proof. The correlation from the methine proton (Hγ) of the side chain to carbon C2 of the furan ring definitively establishes the point of attachment. Similarly, correlations from the furan's methyl protons to C5 and C4 confirm its position. All observed correlations validate the proposed structure of this compound.

Conclusion

The structural elucidation of this compound serves as a prime example of a modern, integrated analytical workflow. By systematically progressing from mass spectrometry to infrared spectroscopy and culminating in a comprehensive suite of NMR experiments, we constructed and validated the molecular structure from first principles. The molecular formula (C₉H₁₂O₂) and degree of unsaturation (DBE=4) provided the initial constraints. FTIR confirmed the presence of the key aldehyde and furan functionalities, which perfectly accounted for the DBE. Finally, 1D and 2D NMR spectroscopy provided the definitive, atom-by-atom map of the molecule, with COSY tracing the aliphatic chain and HMBC locking the side chain to the correct position on the furan ring. This self-validating, multi-technique approach ensures the highest degree of confidence in the final structural assignment.

References

- 1. 3-(5-METHYL-2-FURYL)BUTYRALDEHYDE | 31704-80-0 [chemicalbook.com]

- 2. This compound | C9H12O2 | CID 3578033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(5-methyl-2-furyl) butanal [thegoodscentscompany.com]

- 4. fiveable.me [fiveable.me]

- 5. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. bbhegdecollege.com [bbhegdecollege.com]

- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

Introduction to 3-(5-Methyl-2-furyl)butanal

An In-Depth Technical Guide to the Synthesis of 3-(5-Methyl-2-furyl)butanal

This document provides a comprehensive technical overview of the synthetic methodologies for this compound, a significant furan derivative. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the rationale behind procedural choices, ensuring a blend of theoretical knowledge and practical application.

This compound, also known as 3-(5-Methyl-2-furyl)butyraldehyde, is a heterocyclic compound characterized by a furan ring substituted with a methyl group and a butanal side chain.[1] Its molecular structure gives rise to distinct organoleptic properties, described as having vegetable, fruity, and fatty undertones.[2] This has led to its use as a flavoring agent in the food industry, particularly in confectionery, dairy products, and beverages.[1][3] Beyond its sensory applications, its structure makes it a valuable intermediate in fine chemical and pharmaceutical synthesis.[]

This guide will explore the primary synthetic routes to this molecule, focusing on the conversion of biomass-derived feedstocks like 2-methylfuran into this value-added chemical.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's physical properties is essential for its synthesis, purification, and handling.

| Property | Value | Source |

| CAS Number | 31704-80-0 | [1] |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 93-94 °C at 14 mmHg | [1][2] |

| Density | 1.009 g/mL at 25 °C | [2][5] |

| Refractive Index (n²⁰/D) | 1.472 | [2][5][6] |

| Flash Point | 57.78 °C (136.00 °F) | [3] |

| Solubility | Insoluble in water; Soluble in oils and ethanol | [1] |

Spectroscopic data is crucial for structural confirmation. The InChIKey, a hashed version of the InChI standard, is DFSVNSCDOZSUCT-UHFFFAOYSA-N.[7] Various spectra, including FTIR, NMR, and MS, are available in public databases for reference.[7]

Core Synthetic Strategy: Hydroxyalkylation/Alkylation of 2-Methylfuran

The most direct and increasingly researched pathway for synthesizing this compound and related structures involves the acid-catalyzed hydroxyalkylation/alkylation of 2-methylfuran (2-MF) with butanal.[8][9] This method is advantageous as both reactants can be derived from lignocellulosic biomass, positioning it as a sustainable route for producing renewable chemicals and fuels.[9][10]

Mechanistic Rationale

The reaction proceeds via an electrophilic substitution mechanism. The key steps are:

-

Activation of Butanal: A proton from the acid catalyst activates the carbonyl group of butanal, making it a more potent electrophile.

-

Electrophilic Attack: The electron-rich furan ring of 2-methylfuran attacks the activated carbonyl carbon. Due to the directing effect of the methyl group and the oxygen heteroatom, this attack preferentially occurs at the C5 position (the carbon adjacent to the oxygen).

-

Intermediate Formation: This attack forms a transient hydroxyalkyl intermediate.

-

Dehydration and Rearrangement: While the target molecule is an aldehyde, related reactions can lead to further alkylation or dehydration, especially under harsh conditions. Careful control of reaction parameters is therefore essential to favor the desired mono-alkylation product.

Solid acid catalysts, such as zeolites and sulfonic acid resins (e.g., Nafion), are often preferred over traditional liquid acids.[9][11] They offer significant advantages, including ease of separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse, aligning with the principles of green chemistry.[11][12] Among various catalysts, Nafion resins have demonstrated high activity and stability for this specific transformation.[9]

Caption: Core reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This section outlines a representative laboratory-scale procedure for the synthesis of this compound based on the hydroxyalkylation/alkylation of 2-methylfuran with butanal, adapted from methodologies described for similar reactions.[8][9]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials and Equipment

-

Reactants:

-

2-Methylfuran (≥99%)

-

Butanal (≥99%)

-

-

Catalyst:

-

Nafion-212 resin or a similar solid acid catalyst

-

-

Solvent (Optional):

-

An inert solvent like toluene or hexane may be used, though solvent-free conditions are often preferred.

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer or temperature probe

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Synthesis Procedure

Caption: Step-by-step experimental workflow for synthesis and purification.

-

Apparatus Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.

-

Charging Reactants: To the flask, add 2-methylfuran (e.g., 1.2 molar equivalents) and the solid acid catalyst (e.g., 5-10% by weight of the limiting reactant).

-

Reaction Initiation: Begin stirring and slowly add butanal (e.g., 1.0 molar equivalent) to the mixture.

-

Reaction Conditions: Heat the mixture to a controlled temperature, typically in the range of 50-70 °C. Butanal is more reactive than other aldehydes like acetone, which can be rationalized by steric and electronic effects.[9] Maintain vigorous stirring for 6-8 hours.

-

Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the solid acid catalyst by simple filtration, washing it with a small amount of an appropriate solvent (e.g., diethyl ether or toluene).

-

Extraction and Washing: Transfer the filtrate to a separatory funnel. If a solvent was used, proceed directly. If not, dilute the mixture with diethyl ether. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acidity, followed by a saturated sodium chloride (brine) solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product is a liquid that should be purified by vacuum distillation.[2] Collect the fraction boiling at approximately 93-94 °C under 14 mmHg vacuum to obtain the pure this compound.[1][2]

Alternative Synthetic Routes

While direct alkylation is a primary method, other strategies can be envisioned, typically involving more steps. One such pathway is the Friedel-Crafts acylation of 2-methylfuran to produce 2-acetyl-5-methylfuran, followed by chain extension.[10][11][12]

-

Step 1: Friedel-Crafts Acylation: 2-methylfuran reacts with an acylating agent like acetic anhydride in the presence of a catalyst (e.g., zeolites, metal chlorides) to form 2-acetyl-5-methylfuran.[11][12][13][14] This reaction is a cornerstone of furan chemistry but can be prone to side reactions like furan hydrolysis.[10]

-

Step 2: Carbon Chain Elongation: The acetyl group on the furan ring would then need to be extended. This could be achieved through reactions like an aldol condensation with acetaldehyde, followed by dehydration and selective reduction of the resulting carbon-carbon double bond to yield the final butanal product. This multi-step process is generally more complex and less atom-economical than the direct hydroxyalkylation route.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct acid-catalyzed hydroxyalkylation/alkylation of 2-methylfuran with butanal. This method, particularly when employing reusable solid acid catalysts, represents a robust and sustainable approach that aligns with modern principles of green chemistry. The resulting product is a valuable molecule for the flavor and fragrance industries and holds potential as a versatile building block for more complex chemical structures. Careful control over reaction conditions and a systematic purification protocol, primarily vacuum distillation, are critical for obtaining a high-purity final product.

References

- 1. This compound | C9H12O2 | CID 3578033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(5-METHYL-2-FURYL)BUTYRALDEHYDE | 31704-80-0 [chemicalbook.com]

- 3. 3-(5-methyl-2-furyl) butanal [thegoodscentscompany.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of renewable diesel with the 2-methylfuran, butanal and acetone derived from lignocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acylation of 2-Methylfuran with Fatty Acid Derivatives Using Heterogeneous Catalysts - ProQuest [proquest.com]

- 11. Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts [shareok.org]

- 12. researchgate.net [researchgate.net]

- 13. 506. Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. 506. Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

The Elusive Aroma of Processed Foods: Unveiling the Natural Occurrence of 3-(5-Methyl-2-furyl)butanal

For Immediate Release

This technical guide delves into the intricate world of food flavor chemistry, focusing on the natural occurrence of the volatile compound 3-(5-Methyl-2-furyl)butanal. While widely utilized as a synthetic flavoring agent to impart desirable green, fruity, and fatty notes in a variety of consumer products, its endogenous formation within thermally processed foods remains a subject of scientific exploration. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of its known presence, probable formation pathways, and the analytical methodologies required for its detection and quantification.

Introduction: A Flavor Compound of Interest

This compound, a member of the furan derivative family, is a significant contributor to the sensory profile of many processed foods. Its characteristic aroma is described as green, vegetable-like, with fruity and fatty undertones.[1] While its synthetic counterpart is listed in flavor databases and approved for use in confectionery, frozen dairy, and non-alcoholic beverages at parts-per-million levels, understanding its natural genesis is crucial for authentic flavor replication and for assessing its potential impact on food quality and safety.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H12O2 | --INVALID-LINK-- |

| Molecular Weight | 152.19 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Odor | Vegetable, fruity aroma | --INVALID-LINK-- |

| Boiling Point | 93-94 °C at 14 mmHg | --INVALID-LINK-- |

| Solubility | Insoluble in water; soluble in oils and ethanol | --INVALID-LINK-- |

Documented Natural Occurrence: The Search for Definitive Evidence

Despite its widespread use as a flavoring agent, definitive scientific literature detailing the natural occurrence and quantification of this compound in specific food matrices is limited. The compound is listed in the FooDB database as originating from "Food," indicating its presence has been detected, though specific sources are not extensively detailed.[3]

The majority of research on furan derivatives in food focuses on more common compounds like furfural and 5-hydroxymethylfurfural (HMF). However, studies on the volatile profiles of thermally processed foods, such as roasted nuts, provide a strong basis for inferring its presence. For instance, comprehensive analyses of roasted hazelnuts have identified a wide array of furanoids, aldehydes, and ketones generated during roasting.[2][4][5][6][7] While these studies have not explicitly listed this compound, the identified classes of compounds and the known precursors present in hazelnuts strongly suggest its potential formation.

The Maillard Reaction: A Probable Genesis

The primary pathway for the formation of this compound in food is believed to be the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs during heating. This reaction is responsible for the desirable color, aroma, and flavor of a vast range of cooked foods.

The formation of the furan ring is a well-established outcome of the Maillard reaction, arising from the degradation of sugars. The subsequent alkylation and side-chain formation are influenced by the specific amino acids and other reactive intermediates present.

Putative Precursors and Formation Mechanism

The precise precursors and reaction mechanism for this compound are not definitively elucidated in the current literature. However, based on the principles of Maillard reaction chemistry, a plausible pathway can be proposed:

-

Furan Ring Formation: The 5-methylfuran moiety likely originates from the degradation of pentose or hexose sugars. For instance, the reaction of sugars can lead to the formation of 2-methylfuran.

-

Side-Chain Formation: The butanal side chain is likely derived from the Strecker degradation of specific amino acids. The presence of a methyl group on the butanal chain suggests the involvement of amino acids such as isoleucine or leucine, which can generate branched-chain aldehydes upon degradation.

-

Condensation and Cyclization: The final step would involve the condensation of a furan intermediate with a reactive carbonyl species derived from the amino acid, followed by cyclization and dehydration to form the final product.

The diagram below illustrates a hypothetical pathway for the formation of this compound via the Maillard reaction.

Caption: Hypothetical Maillard reaction pathway for this compound formation.

Analytical Methodologies for Detection and Quantification

The identification and quantification of volatile and semi-volatile compounds like this compound in complex food matrices require sophisticated analytical techniques. The method of choice typically involves gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation and Extraction

Effective extraction of the target analyte from the food matrix is a critical first step. Common techniques include:

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from food samples. The choice of fiber coating is crucial for selectively adsorbing the target analytes.

-

Solvent Extraction: This traditional method involves extracting the compounds using an appropriate organic solvent.

-

Simultaneous Distillation-Extraction (SDE): This technique is suitable for isolating volatile compounds from aqueous samples.

Chromatographic Separation and Detection

Gas Chromatography (GC): A capillary GC column with a suitable stationary phase (e.g., non-polar or mid-polar) is used to separate the complex mixture of volatile compounds based on their boiling points and polarities.

Mass Spectrometry (MS): The mass spectrometer serves as the detector, providing both qualitative and quantitative information. Electron ionization (EI) is commonly used to generate characteristic mass spectra, which can be compared to spectral libraries (e.g., NIST, Wiley) for compound identification. For accurate quantification, a stable isotope-labeled internal standard of this compound would be ideal.

Experimental Protocol: HS-SPME-GC-MS Analysis of Volatiles in Roasted Nuts

The following protocol provides a general workflow for the analysis of volatile compounds, including potential furanoids, in a roasted nut matrix.

-

Sample Preparation:

-

Homogenize a representative sample of roasted nuts to a fine powder.

-

Weigh a precise amount (e.g., 1-2 g) of the homogenized sample into a headspace vial.

-

Add a known concentration of an appropriate internal standard.

-

Seal the vial tightly with a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60-80 °C) for a defined equilibration time (e.g., 15-30 minutes).

-

Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) with continuous agitation.

-

-

GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the hot GC injection port.

-

Separate the compounds on a capillary column using a programmed temperature gradient.

-

Detect the eluted compounds using a mass spectrometer operating in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Data Analysis:

-

Identify the target compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantify the compound using a calibration curve prepared with standard solutions.

-

Caption: General workflow for HS-SPME-GC-MS analysis of food volatiles.

Conclusion and Future Directions

While this compound is a well-established synthetic flavoring agent, its natural occurrence in food is an area that warrants further investigation. The Maillard reaction is the most probable pathway for its formation during the thermal processing of foods rich in reducing sugars and specific amino acids. The lack of definitive studies identifying and quantifying this compound in natural products presents a significant research opportunity.

Future research should focus on:

-

Targeted analysis of this compound in a wider range of thermally processed foods, particularly those known to generate a rich profile of Maillard reaction products.

-

Model system studies to elucidate the specific precursors and reaction conditions that favor the formation of this compound.

-

Isotope labeling studies to confirm the proposed formation pathways.

A deeper understanding of the natural occurrence and formation of this compound will not only contribute to the field of flavor chemistry but also provide valuable insights for the food industry in optimizing processing conditions to achieve desired flavor profiles and for ensuring food quality and safety.

References

- 1. 3-(5-methyl-2-furyl) butanal [thegoodscentscompany.com]

- 2. Volatile profiling of high quality hazelnuts (Corylus avellana L.): chemical indices of roasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Showing Compound 3-(5-Methyl-2-furanyl)butanal (FDB015023) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Volatile aroma component of natural and roasted hazelnut varieties using solid-phase microextraction gas chromatography/mass spectrometry | Acta Scientiarum Polonorum Hortorum Cultus [czasopisma.up.lublin.pl]

- 6. researchgate.net [researchgate.net]

- 7. agro.icm.edu.pl [agro.icm.edu.pl]

formation of 3-(5-Methyl-2-furyl)butanal in Maillard reaction

An In-depth Technical Guide to the Formation of 3-(5-Methyl-2-furyl)butanal in the Maillard Reaction

Abstract

The Maillard reaction is a cornerstone of flavor chemistry, responsible for the desirable sensory attributes of cooked foods. Among the vast array of compounds generated, furan derivatives are significant contributors to caramel, sweet, and roasted aromas. This technical guide provides a comprehensive examination of the formation of a specific, potent aroma compound: this compound. We will explore the intricate mechanistic pathways, identify key precursors, detail the influence of critical reaction parameters, and provide robust experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who require a deep, mechanistic understanding of this reaction.

Chapter 1: The Maillard Reaction - A Flavor Generation Powerhouse

The Maillard reaction, a form of non-enzymatic browning, is initiated by the condensation reaction between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[1][2][3] This process, first described by Louis-Camille Maillard, unfolds through a complex cascade of subsequent reactions including rearrangements, dehydrations, cyclizations, and polymerizations.[3] The reaction is broadly divided into three stages:

-

Early Stage: Colorless, odorless intermediates are formed, including the initial Schiff base and the more stable Amadori or Heyns rearrangement products.[2]

-

Intermediate Stage: The Amadori/Heyns products undergo dehydration and fragmentation to produce highly reactive intermediates such as furfural, hydroxymethylfurfural (HMF), and other dicarbonyl compounds. This stage is also where Strecker degradation of amino acids occurs, generating characteristic "Strecker aldehydes" that are crucial for many aromas.[3][4]

-

Final Stage: These reactive intermediates undergo aldol condensation and polymerization to form high molecular weight, brown-colored nitrogenous polymers and copolymers known as melanoidins.[3]

Within this complex network, furan and its derivatives are formed, contributing powerful caramel, fruity, and nutty notes.[2][4] this compound (FEMA No. 3307) is a notable flavorant in this class, characterized by its vegetable and fruity aroma profile.[5][6] Understanding its specific formation pathway is critical for controlling and optimizing flavor development in thermally processed foods.

Chapter 2: Mechanistic Pathways to this compound

The formation of this compound is not a result of a single, linear pathway but rather the convergence of several intermediate reactions. The structure itself—a 5-methyl-substituted furan ring attached to a butanal side chain—provides critical clues to its primary precursors.

Key Precursors

-

Sugar Source (for the 5-Methylfuran Ring): The 5-methylfuran moiety strongly points to the involvement of a 6-deoxyhexose sugar, such as L-rhamnose . Unlike common hexoses (like glucose or fructose) which primarily form furfural or HMF, the methyl group at the C6 position of rhamnose is retained during cyclization, leading to the formation of 5-methylfurfural.[7]

-

Amino Acid Source (for the Butanal Side Chain): The butanal side chain is likely derived from the Strecker degradation of an amino acid. While several amino acids could theoretically produce C4 fragments, Proline is a particularly important precursor in the formation of many savory and baked flavor compounds.[4] Its reaction with sugars is known to produce bread-like aromas.[4] The interaction between the Strecker aldehyde and the furan ring is a critical step.

Proposed Formation Pathway

The formation can be conceptualized in a multi-step process involving the generation of key intermediates followed by their condensation.

-

Formation of 5-Methylfurfural: L-rhamnose reacts with an amino acid (e.g., proline) to form an Amadori product. Under thermal stress and acidic conditions, this intermediate undergoes 1,2-enolization and subsequent dehydration and cyclization to yield 5-methylfurfural . Low pH conditions are known to favor the production of furans.

-

Strecker Degradation: Simultaneously, dicarbonyl intermediates from the Maillard reaction react with proline, initiating its Strecker degradation. This process decarboxylates and deaminates the amino acid to produce a "Strecker aldehyde."

-

Aldol Condensation & Rearrangement: A key C4 aldehyde fragment, derived either from sugar fragmentation or the Strecker aldehyde, undergoes an aldol-type condensation with the pre-formed 5-methylfurfural. This is followed by dehydration and rearrangement to form the final this compound structure.

The diagram below illustrates this proposed convergent pathway.

Caption: Proposed pathway for this compound formation.

Chapter 3: Experimental Protocol for Synthesis and Analysis

This chapter provides a trusted, self-validating framework for the laboratory-scale synthesis of this compound and its subsequent analytical confirmation.

Model System Synthesis Protocol

This protocol describes a model system designed to favor the formation of the target compound.

Reagents & Materials:

-

L-Rhamnose (≥99%)

-

L-Proline (≥99%)

-

Phosphate Buffer (0.1 M, pH 5.5)

-

Ethylene Glycol (as a high-boiling point solvent)

-

Reaction Vessel (Pressure-rated, sealed glass tube or stainless steel reactor)

-

Heating Mantle or Oil Bath with temperature control and stirring

-

Diethyl Ether (for extraction)

-

Anhydrous Sodium Sulfate

-

Internal Standard (e.g., 2,4,6-Trimethylpyridine)

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 5.5. An acidic pH is chosen to promote furan formation.[4]

-

Reaction Mixture: In a 100 mL pressure-rated reaction vessel, combine:

-

L-Rhamnose (10 mmol)

-

L-Proline (10 mmol)

-

50 mL of 0.1 M Phosphate Buffer (pH 5.5)

-

10 mL of Ethylene Glycol (to maintain a liquid phase at higher temperatures)

-

-

Reaction Conditions: Seal the vessel tightly. Place the vessel in a preheated oil bath or heating mantle set to 120°C.[1] Stir the reaction mixture continuously for 2 hours. Higher temperatures generally increase the reaction rate.[1][2]

-

Cooling & Extraction: After 2 hours, immediately cool the vessel in an ice bath to quench the reaction. Once at room temperature, open the vessel in a fume hood.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Spike the mixture with a known amount of internal standard.

-

Extract the volatile compounds three times with 25 mL portions of diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Carefully concentrate the extract to a final volume of ~1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Analytical Workflow: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying volatile flavor compounds.

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-WAX (30 m x 0.25 mm x 0.25 µm) or equivalent polar column.[8]

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp: 5°C/min to 240°C.

-

Hold: 10 min at 240°C.

-

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

MS Transfer Line: 250°C.

-

MS Source: 230°C.

-

MS Quadrupole: 150°C.

-

Scan Range: 35-350 m/z.

Identification & Quantification:

-

Identification: The target compound is identified by comparing its mass spectrum and retention time with that of an authentic reference standard. The mass spectrum should show a molecular ion peak (m/z 152) and characteristic fragment ions.

-

Quantification: The concentration of this compound is calculated based on the peak area ratio of the analyte to the internal standard, using a pre-established calibration curve.

The following diagram outlines the complete experimental and analytical workflow.

Caption: Experimental workflow for synthesis and GC-MS analysis.

Chapter 4: Quantitative Analysis and Influencing Factors

The yield of this compound is highly dependent on reaction conditions. While specific quantitative data for this exact compound is sparse in publicly available literature, the formation of structurally related furan derivatives provides valuable insights into the key influencing parameters.

-

Temperature: Increasing the reaction temperature generally accelerates the Maillard reaction, leading to a higher production of volatile compounds, including furans.[1] Studies show a rapid increase in reaction rates between 100°C and 120°C.[1]

-

pH: The formation of furans is typically favored under acidic to neutral conditions.[4] Low pH promotes the dehydration steps necessary for the cyclization of sugars into furan rings. In contrast, alkaline conditions tend to favor the formation of other heterocyclic compounds like pyrazines.

-

Precursor Concentration: The relative molar ratios of the sugar and amino acid precursors directly impact the reaction pathways and final product distribution.

The following table summarizes findings on the formation of related furan compounds under various conditions, serving as a proxy for optimizing the synthesis of this compound.

| Precursors | pH | Temp (°C) | Key Furan Product(s) Formed | Observation | Source |

| Glucose/Lysine | 7.0 | - | 2-Acetylfuran | Formation was higher at neutral pH compared to acidic conditions. | [9][10] |

| Glucose/Asparagine | 4.0 | - | 2-Acetylfuran | Formation was higher at acidic pH for this amino acid. | [9][10] |

| Fructose | 7.0 | >90 | Furan | Furan generation was favored at neutral pH. | [11] |

| Glucose | 9.4 | >90 | Furan | Furan generation was favored at basic pH. | [11] |

| Rhamnose/Arginine | 3.0 | 70 | 5-Methylfurfural (MF) | Formation of MF was inhibited by the addition of cysteine under acidic conditions. | [7] |

| Rhamnose/Arginine | 7.0 | 70 | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Formation was inhibited by cysteine at neutral pH. | [7] |

Chapter 5: Significance and Applications

This compound is recognized as a flavor enhancer and flavoring agent in the food industry.[5] Its presence contributes to the complex aroma profiles of a wide range of thermally processed foods, including baked goods, roasted meats, and coffee. A thorough understanding of its formation mechanism allows for:

-

Flavor Optimization: Food scientists can manipulate processing parameters (temperature, pH, cooking time) and ingredient formulations (types of sugars and amino acids) to either enhance or suppress its formation, thereby tailoring the final sensory profile of a product.

-

Process-Derived Flavor Generation: The flavor industry can utilize this knowledge to produce nature-identical flavoring agents through controlled Maillard reactions, providing consistent and potent flavor solutions.

-

Safety Assessment: While used as a food additive, furan and its derivatives are a subject of ongoing safety evaluations by regulatory bodies like JECFA due to toxicological concerns at high concentrations.[12] Understanding the conditions that lead to their formation is essential for mitigation strategies and ensuring food safety.

Conclusion

The formation of this compound is a nuanced process rooted in the fundamental principles of the Maillard reaction. By selecting appropriate precursors—notably L-rhamnose and an amino acid like proline—and controlling reaction conditions such as temperature and pH, its synthesis can be effectively directed. The proposed mechanism, involving the formation and subsequent condensation of 5-methylfurfural and a C4 aldehyde fragment, provides a robust theoretical framework for further investigation. The experimental and analytical protocols detailed herein offer a practical guide for researchers to synthesize, identify, and quantify this important aroma compound, paving the way for greater control over flavor generation in both research and industrial applications.

References

- 1. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H12O2 | CID 3578033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(5-methyl-2-furyl) butanal [thegoodscentscompany.com]

- 7. Effects of L-cysteine and N-acetyl-L-cysteine on 4-hydroxy-2, 5-dimethyl-3(2H)-furanone (furaneol), 5-(hydroxymethyl)furfural, and 5-methylfurfural formation and browning in buffer solutions containing either rhamnose or glucose and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Process Modelling and Simulation of Key Volatile Compounds of Maillard Reaction Products Derived from Beef Tallow Residue Hydrolysate Based on Proxy Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of pH on the Formation of Furfural Compounds in the Glucose and Fructose with Amino Acid Enantiomers in Maillard Reaction -Preventive Nutrition and Food Science | 학회 [koreascience.kr]

- 10. The Effect of pH on the Formation of Furfural Compounds in the Glucose and Fructose with Amino Acid Enantiomers in Maillard Reaction [kci.go.kr]

- 11. researchgate.net [researchgate.net]

- 12. JECFA Evaluations-3-(5-METHYL-2-FURYL)-BUTANAL- [inchem.org]

A Comprehensive Technical Guide to 3-(5-Methyl-2-furyl)butanal: From Synthesis to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of 3-(5-Methyl-2-furyl)butanal, a furan derivative of interest in the flavor and fragrance industry with potential for broader applications. This document consolidates available information on its chemical identity, synthesis, spectroscopic characterization, and current uses. Furthermore, it explores the potential for this molecule in drug discovery and development by examining the known biological activities of structurally related furan compounds. Safety and toxicological considerations are also discussed to provide a comprehensive overview for researchers and drug development professionals.

Introduction and Chemical Identity

This compound, also known as β,5-dimethyl-2-furanpropanal, is a heterocyclic organic compound with the molecular formula C₉H₁₂O₂.[1] It belongs to the class of heteroaromatic compounds, characterized by a furan ring substituted with a methyl group and a butanal chain.[2] This molecule is recognized for its distinct organoleptic properties, contributing to its primary application as a flavoring agent.[1] While its commercial use is established, its potential in other scientific domains, particularly in medicinal chemistry, remains largely unexplored, presenting an opportunity for future research.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-(5-methylfuran-2-yl)butanal | [1] |

| Synonyms | 3-(5-Methyl-2-furyl)butyraldehyde, β,5-dimethyl-2-furanpropanal | [1] |

| CAS Number | 31704-80-0 | [1] |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 93-94 °C at 14 mmHg | [1] |

| Density | 1.006-1.012 g/mL at 25 °C | [1] |

| Refractive Index | 1.575-1.581 at 20 °C | [1] |

Synthesis of this compound

Proposed Synthetic Pathway: Aldol Condensation

The proposed synthesis involves the reaction of 5-methylfurfural and propionaldehyde in the presence of a base, such as sodium hydroxide, followed by dehydration to yield the α,β-unsaturated aldehyde, which can then be selectively hydrogenated to the target compound, this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Proposed Experimental Protocol

This protocol is a generalized procedure based on known aldol condensation reactions involving furfural derivatives.[2][3] Optimization of reaction conditions, such as temperature, reaction time, and catalyst concentration, would be necessary to achieve high yields.

-

Preparation of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methylfurfural (1.0 eq) in a suitable solvent such as ethanol.

-

Base Addition: Prepare a solution of sodium hydroxide (0.1-0.5 eq) in water and add it to the flask. Cool the mixture in an ice bath to 0-5 °C.

-

Aldol Condensation: Add propionaldehyde (1.1 eq) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Dehydration: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The aldol addition product may dehydrate spontaneously or upon gentle heating to yield the α,β-unsaturated aldehyde.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Selective Hydrogenation: Dissolve the purified α,β-unsaturated aldehyde in a suitable solvent (e.g., ethanol) and add a catalytic amount of palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

Final Purification: Filter the catalyst and concentrate the solvent to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Observed Peaks and Interpretation |

| ¹H NMR | Expected signals include those for the aldehyde proton (-CHO), the protons on the furan ring, the methine proton adjacent to the furan ring, the methylene protons, and the methyl protons. The chemical shifts and coupling patterns would be characteristic of the proposed structure. |

| ¹³C NMR | Expected signals include the carbonyl carbon of the aldehyde, the carbons of the furan ring, and the aliphatic carbons of the butanal chain. |

| IR Spectroscopy | A strong absorption band is expected around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the aldehyde. Other characteristic peaks would include C-H stretching of the aldehyde, C-H stretching of the furan ring and aliphatic chain, and C-O-C stretching of the furan ring. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.19 g/mol ). Fragmentation patterns would be consistent with the structure, likely showing loss of the aldehyde group and fragmentation of the butanal chain. |

Note: Detailed, experimentally obtained spectra with peak assignments can be found in spectral databases such as SpectraBase.[1]

Applications in the Flavor and Fragrance Industry

The primary commercial application of this compound is as a flavoring agent in the food industry.[1] It is reported to have a green, vegetable, fruity, and fatty aroma with nuances of watermelon and cucumber.[4]

Table 3: Reported Organoleptic Properties and Uses

| Property | Description | Reference(s) |

| Odor Profile | Green, vegetable, fruity, fatty, watermelon, cucumber, cyclamen, floral | [4] |

| Taste Profile | Green, fruity with fatty nuances at 10 ppm | [4] |

| FEMA Number | 3307 | [1] |

| JECFA Number | 1500 | [1] |

| Typical Use Levels | Gum/sugar confectionery (1-2 ppm), frozen dairy (0.4 ppm), non-alcoholic beverages (0.1 ppm) | [4] |

Potential for Drug Development and Biological Activity

While there is no specific research on the biological activity of this compound, the furan scaffold is a common motif in many biologically active compounds. The exploration of furan derivatives in medicinal chemistry has revealed a wide range of pharmacological activities, suggesting that this compound could be a valuable starting point for the development of new therapeutic agents.

Known Biological Activities of Furan Derivatives

Furan-containing compounds have been reported to exhibit a broad spectrum of biological activities, including:

-

Antimicrobial Activity: Many furan derivatives have demonstrated potent antibacterial and antifungal properties.[5]

-

Antiviral Activity: Certain furan-based compounds have been investigated for their ability to inhibit viral replication.

-

Anti-inflammatory Effects: Furan derivatives have been shown to possess anti-inflammatory properties.[5]

-

Anticancer Activity: The furan nucleus is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.

Caption: Potential areas of investigation for the biological activity of this compound.

The presence of the furan ring, along with the aldehyde functional group and the specific substitution pattern in this compound, provides a unique chemical entity that warrants investigation for these and other potential therapeutic applications.

Safety and Toxicological Profile

The safety of furan-containing compounds is a subject of ongoing research and discussion. Furan itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[4] The toxicity of furan is believed to be mediated by its metabolic activation in the liver to a reactive α,β-unsaturated dicarbonyl species.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] However, due to unresolved toxicological concerns related to the broader group of furan-substituted compounds, the committee noted that the standard safety evaluation procedure could not be fully applied.[4][6]

Key toxicological considerations for researchers working with this compound include:

-

Potential for Hepatotoxicity: Given the known hepatotoxicity of furan, compounds containing this moiety should be handled with appropriate care, and their potential effects on liver function should be considered in any biological studies.

-

Metabolic Activation: The metabolic fate of this compound has not been extensively studied. Research into its metabolism would be crucial to fully assess its safety profile.

-

Genotoxicity: Some furan derivatives have shown evidence of genotoxicity.[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized furan derivative with established applications in the flavor industry. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its spectroscopic signature. While its current use is limited, the known biological activities of the furan scaffold suggest that this compound and its derivatives could be promising candidates for future research in drug discovery and development. Further investigation into its biological properties and a more detailed toxicological evaluation are warranted to unlock its full potential.

References

- 1. This compound | C9H12O2 | CID 3578033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. amherst.edu [amherst.edu]

- 4. 3-(5-methyl-2-furyl) butanal [thegoodscentscompany.com]

- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. JECFA Evaluations-3-(5-METHYL-2-FURYL)-BUTANAL- [inchem.org]

An In-depth Technical Guide to 3-(5-Methyl-2-furyl)butanal: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract